Moracin B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67259-16-9 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-(3-hydroxy-5-methoxyphenyl)-6-methoxy-1-benzofuran-5-ol |
InChI |
InChI=1S/C16H14O5/c1-19-12-4-9(3-11(17)7-12)14-6-10-5-13(18)16(20-2)8-15(10)21-14/h3-8,17-18H,1-2H3 |
InChI Key |
GOUSNRMGQRTROZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2=CC3=CC(=C(C=C3O2)OC)O |
melting_point |
184 - 185 °C |
physical_description |
Solid |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Biosynthetic Pathways of Moracin B
Botanical Sources and Geographic Distribution of Moracin B
This compound has been primarily isolated from various species within the Morus genus, which belongs to the Moraceae family. wikipedia.org Mulberry trees are cultivated worldwide in temperate regions for their fruit and leaves, the latter being the exclusive food source for the silkworm (Bombyx mori). wikipedia.orgnih.gov
The most prominent botanical source of this compound is Morus alba (white mulberry), a species native to South Asia that is now widely distributed across Europe, Southern Africa, South America, and North America. wikipedia.org Different parts of the mulberry plant, including the leaves, root bark, and twigs, have been found to contain this compound and other related compounds. nih.govmdpi.com While Morus alba is the most cited source, other species within the genus also contribute to the natural occurrence of this compound. Mulberry species are adaptable and can thrive in various soil types, with the exception of swampy, saline, or acidic soils, which facilitates their broad geographic distribution. nih.gov
Table 1: Botanical Sources of this compound and Related Compounds
| Botanical Source | Family | Plant Part(s) | Geographic Distribution |
|---|---|---|---|
| Morus alba (White Mulberry) | Moraceae | Leaves, Root Bark, Twigs | Native to South Asia; widely distributed in temperate regions worldwide |
Biosynthetic Precursors and Enzymatic Transformations in this compound Formation
The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. nih.govacs.orgmdpi.com The initial precursor for this pathway is the aromatic amino acid phenylalanine. nih.govmdpi.com
The formation of the 2-arylbenzofuran skeleton of moracins involves a series of enzymatic transformations. Key steps and enzymes in this pathway include:
Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of phenylalanine to produce cinnamic acid, the first committed step in the phenylpropanoid pathway. nih.govmdpi.com
Cinnamate 4-hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid. nih.gov
4-coumarate-CoA ligase (4CL): This enzyme activates p-coumaric acid by converting it into its coenzyme A thioester, p-coumaroyl-CoA. nih.govmdpi.com
From p-coumaroyl-CoA, the pathway diverges to form various classes of flavonoids. For moracins, the pathway proceeds through the formation of stilbenoids. A crucial intermediate is oxyresveratrol, a stilbene that serves as a direct precursor for the formation of the benzofuran (B130515) ring characteristic of moracins. nih.govnih.gov The enzymatic conversion of oxyresveratrol to moracin M, the simplest moracin structure, is a key step catalyzed by an enzyme referred to as moracin M synthase (MMS). nih.gov
Moracin M is then considered a key precursor for the biosynthesis of other moracins, including this compound, through subsequent modifications such as prenylation and oxidative cyclization. nih.gov These reactions are catalyzed by enzymes like prenyltransferases (PTs) and cytochrome P450s (CYP450s). nih.gov For instance, prenylation of the moracin backbone is a common modification leading to the structural diversity observed in this compound class. nih.gov
Chemodiversity and Structural Analogs of this compound in Natural Contexts
The genus Morus is characterized by a rich chemodiversity, producing a wide range of structurally related 2-arylbenzofuran derivatives. To date, at least 26 different moracins, designated Moracin A through Z, have been isolated from mulberry plants. nih.gov These compounds share the same basic 2-phenylbenzofuran core but differ in the pattern and type of substitutions on the aromatic rings.
Moracin M is considered the foundational structure in this series. nih.gov From this precursor, a variety of analogs are generated through processes such as hydroxylation, methylation, prenylation, and cyclization. nih.gov For example, Moracin C and Moracin N are formed from the prenylation of Moracin M. nih.gov Further enzymatic modifications, such as those catalyzed by cytochrome P450 enzymes, can lead to the formation of other derivatives like Moracin D and Moracin O. nih.gov
In addition to the various moracins, other related compounds such as chalcomoracin and Diels-Alder type adducts like guangsangon E have also been identified in mulberry, further highlighting the chemical diversity of this plant genus. nih.govnih.gov This structural variety contributes to the broad spectrum of biological activities attributed to mulberry extracts.
Table 2: Selected Structural Analogs of this compound
| Compound Name | Structural Relationship to this compound |
|---|---|
| Moracin M | Key precursor in the biosynthesis of other moracins |
| Moracin C | A prenylated derivative of Moracin M |
| Moracin N | A prenylated derivative of Moracin M |
| Moracin O | A cyclized derivative formed from Moracin C or N |
| Chalcomoracin | A related 2-arylbenzofuran derivative |
Phytoalexin Role of this compound in Plant Defense Mechanisms
Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants in response to biotic or abiotic stress. nih.govagricosemagazine.comijsrm.net There is substantial evidence to suggest that this compound and other related moracins function as phytoalexins in mulberry plants. acs.orgnih.gov
The production of moracins is not constitutive in all plant tissues. For example, in healthy, untreated mulberry seedlings, moracins are primarily found in the roots, particularly the fibrous roots, and are undetectable in the leaves and stems. nih.gov However, upon exposure to certain stressors, their synthesis is induced in other parts of the plant.
Biotic stress, such as infection with the fungal pathogen Botrytis cinerea, leads to the accumulation of moracins, including moracin M, C, and N, in the leaves of Morus alba. nih.gov Similarly, abiotic stressors like UV-B radiation can also trigger the biosynthesis and accumulation of these compounds in mulberry leaves, although the accumulation may be lower compared to biotic stress. nih.govresearchgate.net This inducible accumulation at the site of stress is a hallmark of phytoalexins and suggests their direct involvement in the plant's defense response against invading pathogens and environmental challenges. agricosemagazine.compugetsound.edu The antimicrobial properties of these compounds help to inhibit the growth and spread of pathogens, thereby protecting the plant from disease. nih.gov
Synthetic Strategies and Chemical Derivatization of Moracin B
Total Synthesis Approaches to Moracin B and Its Core Structure
Total synthesis of natural products containing benzofuran (B130515) rings, including some moracins, has been achieved through various methodologies. A common strategy for constructing the 2-substituted benzofuran core involves the reaction of 2-halophenols with alkynes, often catalyzed by transition metals like palladium, followed by intramolecular O-heterocyclization. acs.orgacs.org The Sonogashira cross-coupling reaction is a frequently employed method in this context. acs.orgrsc.orgnih.govgoogle.com
One approach to synthesizing the benzofuran core involves the oxidative cyclization of precursors. For instance, a route to a benzofuran precursor utilized m-CPBA and H₂O₂ for oxidation, although this resulted in a complex mixture. rsc.org Palladium(II)-catalyzed Wacker reaction has also been successfully applied for the oxidative cyclization of certain precursors to form the benzofuran nucleus. rsc.org
Another method for constructing the 2-arylbenzo[b]furans involves a one-pot process using nonprecious transition metal catalysts like iron and copper. This approach utilizes regioselective iron(III)-catalyzed halogenation of an aryl ring followed by iron- or copper-catalyzed O-arylation. acs.orgacs.org This method has been applied to synthesize various structural analogues, including some benzofuran-derived natural products. acs.orgacs.org
While specific detailed total synthesis schemes solely focused on this compound were not extensively detailed in the search results, the synthesis of related moracins like moracin O and P has been achieved using Sonogashira cross-coupling followed by in situ cyclization. rsc.orgrsc.org The synthesis of moracin C, which shares the 2-arylbenzofuran motif, has also been reported, often involving Sonogashira coupling as a key step for constructing the benzofuran skeleton. nih.govmdpi.com
Semisynthetic Routes and Structural Modifications of this compound
Semisynthesis involves using naturally occurring compounds as starting materials for the synthesis of derivatives. This approach can be advantageous for obtaining compounds with potentially enhanced biological activities. researchgate.net While direct semisynthetic routes starting from this compound were not explicitly detailed, semisynthesis has been employed for other abietane (B96969) diterpenoids, highlighting the potential for modifying natural product scaffolds. csic.esmdpi.com
Structural modifications of moracins, including those with the 2-arylbenzofuran motif, have been explored to develop derivatives with improved properties or targeted biological activities. mdpi.comresearchgate.net These modifications can involve alterations to the existing functional groups or the introduction of new substituents. For example, prenylation has been performed on the 2-arylbenzofuran nucleus, leading to the formation of prenylated derivatives like moracin C and its isomers. nih.govmdpi.com Demethylation of methoxy (B1213986) groups is another type of modification that has been investigated in the synthesis of moracin derivatives. nih.gov
Rational Design and Synthesis of this compound Derivatives for Targeted Biological Exploration
Rational design plays a crucial role in synthesizing this compound derivatives with specific biological targets in mind. This involves understanding the structure-activity relationships (SAR) of moracins and designing modifications to enhance desired activities or introduce new ones. mdpi.comresearchgate.netresearchgate.netnih.govrsc.org The 2-arylbenzofuran core of moracins serves as a scaffold for the design of novel compounds. acs.orgmdpi.comresearchgate.net
Studies on moracin derivatives have demonstrated that structural variations can significantly impact their biological effects. For instance, prenylation at different positions of the benzofuran core in moracin derivatives has been shown to influence their inhibitory activity against enzymes like cholinesterase. mdpi.com The position of phenolic hydroxyl groups on the benzofuran moieties has also been observed to affect biological activities such as inhibitory activity against Aβ aggregation. acs.org
The synthesis of moracin derivatives for targeted biological exploration often involves multi-step procedures utilizing various chemical reactions. For example, the synthesis of moracin C and its derivatives with a 2-arylbenzofuran motif has been achieved through a strategy involving Sonogashira coupling and subsequent prenylation and demethylation steps. nih.govmdpi.com Rational design based on observed biological activities, such as PCSK9 inhibition, has guided the synthesis of specific moracin derivatives. mdpi.comresearchgate.net
Research findings indicate that certain moracin derivatives can exhibit potent biological activities. For example, a protected moracin C precursor without a prenyl group showed strong inhibitory effects on PCSK9 expression in HepG2 cells. mdpi.comresearchgate.net Structure optimization of moracin M, a related moracin with a benzofuran core, has led to the identification of derivatives with potent phosphodiesterase 4D (PDE4) inhibitory activity. scienceopen.com These examples highlight the utility of rational design and synthesis in developing moracin-based compounds with targeted biological effects.
Preclinical Pharmacological Investigations of Moracin B
In Vitro Cellular and Molecular Efficacy Studies of Moracin B
In vitro studies using various cell lines and experimental models have been instrumental in characterizing the biological activities of this compound. These investigations provide foundational data on the compound's effects on key cellular processes and signaling pathways.
Anti-inflammatory Effects and Cellular Signaling Modulation
This compound and related moracin derivatives have demonstrated anti-inflammatory potential in in vitro settings. Studies on moracin derivatives, such as moracin O and P, have shown their ability to suppress the activation of the NF-κB pathway, a central regulator of inflammatory responses. In RAW264.7 macrophage cells, moracin O and P significantly inhibited NF-κB activity induced by various Toll-like receptor (TLR) ligands, including polyI:C (TLR3), LPS (TLR4), and imiquimod (B1671794) (IMQ, TLR7). d-nb.inforesearchgate.netnih.gov This inhibition was observed at concentrations as low as 3 nM for both compounds in 4T1 cells. nih.gov The anti-inflammatory effects of related compounds have also been linked to the modulation of MAPK signaling pathways, specifically inhibiting the phosphorylation of p38 and ERK1/2. d-nb.inforesearchgate.net Furthermore, moracin derivatives have been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-induced nucleus pulposus cells. nih.gov The anti-inflammatory effects of moracin have been partly attributed to the inhibition of the NF-κB/TGF-β pathway and the activation of the Nrf2/HO-1 signaling pathway. nih.gov
Antioxidant Activity and Cellular Redox Homeostasis Regulation
The antioxidant properties of this compound and other moracin derivatives have been investigated. Antioxidants play a crucial role in counteracting oxidative stress by scavenging reactive oxygen species (ROS) and regulating cellular redox balance. corconinternational.com Related compounds like moracin C and iso-moracin C have shown antioxidant activity through redox-related mechanisms involving electron transfer (ET) and proton transfer (H+-transfer), as well as non-redox related radical-adduct-formation (RAF). researchgate.netmdpi.com Studies on moracin T have explored its radical scavenging behavior through computational methods, investigating mechanisms like hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). researchgate.net In cellular models, moracin has been shown to up-regulate the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), while down-regulating malondialdehyde (MDA) activity, an indicator of oxidative damage. nih.gov
Anticancer Efficacy in Cell Line Models and Pro-apoptotic Mechanisms
This compound and related compounds have demonstrated anticancer efficacy in various cancer cell lines, primarily through the induction of apoptosis and inhibition of proliferation. Morusin, a prenylated flavonoid structurally related to moracins, has shown activity against renal cell carcinoma, melanoma, breast cancer, and colorectal cancer cell lines. researchgate.netnih.govresearchgate.net Morusin induces apoptosis, characterized by DNA fragmentation and chromatin condensation, and can arrest the cell cycle, often in the G1 or G2/M phase. researchgate.netosti.gov The pro-apoptotic mechanisms involve the modulation of key proteins such as PARP, Caspase-3, Caspase-8, and Caspase-9. nih.govresearchgate.netosti.gov Morusin has also been reported to modulate the expression of pro-apoptotic protein Bax and anti-apoptotic protein Survivin. nih.gov Signaling pathways implicated in the anticancer effects of related compounds include the inhibition of NF-κB, STAT3, MAPK, and PI3K/Akt pathways. researchgate.netosti.govfrontiersin.org Moracin P has been found to induce endoplasmic reticulum (ER) stress and promote apoptosis in gastric cancer cells. researchgate.net Moracin D has been shown to induce apoptosis in prostate and breast cancer cells by affecting proteins like caspase-3, PARP, Bcl-2, and XIAP, and modulating pathways such as PPAR-γ/PKCδ. frontiersin.orgresearchgate.net Moracin N has been reported to inhibit lung cancer cell growth by inducing mitochondrial apoptosis and autophagy, linked to ROS generation and inhibition of the AKT/mTOR pathway. nih.gov
Antidiabetic Potential in Cellular Models
While direct studies on this compound's antidiabetic potential in cellular models were not prominently found, research on other compounds from Morus alba, the source of moracins, suggests potential indirect relevance. Extracts of Morus alba have been investigated for their effects related to diabetes, and some components have been reported to possess antidiabetic activities. researchgate.net Further specific research on this compound is needed to determine its direct effects on glucose uptake, insulin (B600854) signaling, or other relevant pathways in cellular models of diabetes.
Neuroprotective Properties and Neurological Target Modulation
Investigations into the neuroprotective properties of moracins have been conducted using in vitro models of neuronal damage. Related compounds like moracin N have shown neuroprotective effects by inhibiting ferroptosis in glutamate-induced neuronal death models. mdpi.com This neuroprotection is associated with reducing GSH consumption, inhibiting GPx4 downregulation, suppressing ROS and Fe2+ accumulation, and enhancing antioxidant enzyme activity. mdpi.com Other studies on compounds from the Moraceae family, such as moracin P, have shown the ability to increase cell viability in in vitro models of oxygen-glucose deprivation (OGD), which simulates ischemic conditions. frontiersin.org In vitro models using cell cultures, including neuronal cells and neuroblastoma cell lines like SH-SY5Y, are valuable tools for studying neurotoxic effects and evaluating potential neuroprotective agents. nih.govimrpress.com These models allow for the investigation of mechanisms of action, such as the modulation of oxidative stress and apoptosis. mdpi.comimrpress.com
Soluble Epoxide Hydrolase (sEH) Inhibitory Activity
This compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH). nih.gov sEH is an enzyme involved in the metabolism of epoxy fatty acids, which play roles in regulating blood pressure and inflammation. researchgate.netrsc.org Inhibition of sEH can lead to increased levels of beneficial epoxy fatty acids. researchgate.netrsc.org Studies evaluating the sEH inhibitory activity of various moracin derivatives have shown that several compounds exhibit significant inhibitory effects. mdpi.comresearchgate.netnih.gov For instance, Moracin M 3'-O-β-glucopyranoside has been reported to have an IC50 value of 7.7 µM against sEH. medchemexpress.eumedchemexpress.com this compound itself has shown 100% inhibitory activity against sEH with an IC50 value of 1.1 µM in one study, and 1.2 µM in another, positioning it among the more potent moracin inhibitors evaluated. mdpi.comresearchgate.netnih.gov Kinetic studies have indicated that moracin derivatives can act as competitive or mixed-type inhibitors of sEH. mdpi.comresearchgate.netnih.gov
Data Tables:
| Study | Compound(s) Tested | Cell Line(s) / Model | Key Finding(s) |
| Anti-inflammatory effects via NF-κB/MAPK d-nb.inforesearchgate.netnih.gov | Moracin O, Moracin P, Morus alba bark extract (MabE) | RAW264.7, 4T1 | Inhibition of NF-κB activation, reduced pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α), inhibition of p38 and ERK1/2 phosphorylation. |
| Anti-inflammatory/Antioxidant via Nrf2/HO-1 and NF-κB/TGF-β nih.gov | Moracin | LPS-induced nucleus pulposus cells | Antagonized LPS-mediated inflammation and oxidative stress, partly via inhibiting NF-κB/TGF-β and activating Nrf2/HO-1. |
| Antioxidant Mechanisms researchgate.netmdpi.com | Moracin C, Iso-moracin C | In vitro antioxidant assays | Exhibited antioxidant activity via redox-related (ET, H+-transfer) and non-redox (RAF) mechanisms. |
| Antioxidant Mechanisms (Computational) researchgate.net | Moracin T | Computational study (DFT-based) | Evaluated radical scavenging behavior via HAT, SETPT, SPLET mechanisms. |
| Anticancer (Apoptosis, Cell Cycle) researchgate.netnih.govresearchgate.netosti.gov | Morusin | RCC, melanoma, breast cancer, colorectal cancer cells | Induced apoptosis, inhibited proliferation, caused cell cycle arrest (G1, G2/M), modulated apoptotic proteins (Bax, Survivin, caspases). |
| Anticancer (ER Stress, Apoptosis) researchgate.net | Moracin P | Gastric cancer cells | Induced ER stress and promoted apoptosis. |
| Anticancer (Apoptosis, Signaling) frontiersin.orgresearchgate.net | Moracin D | Prostate cancer cells, breast cancer cells | Induced apoptosis, affected proteins (caspase-3, PARP, Bcl-2, XIAP), modulated pathways (PPAR-γ/PKCδ). |
| Anticancer (Apoptosis, Autophagy, ROS) nih.gov | Moracin N | Human non-small cell lung carcinoma (NSCLC) cells | Inhibited proliferation, induced mitochondrial apoptosis and autophagy via ROS generation and AKT/mTOR inhibition. |
| Neuroprotection (Ferroptosis Inhibition) mdpi.com | Moracin N | Glutamate-induced HT22 neuronal death model | Inhibited ferroptosis, reduced GSH consumption, inhibited GPx4 downregulation, suppressed ROS/Fe2+ accumulation. |
| Neuroprotection (Cell Viability) frontiersin.org | Moracin P | Oxygen-glucose deprivation (OGD) neuronal model | Increased cell viability. |
| Soluble Epoxide Hydrolase (sEH) Inhibition mdpi.comresearchgate.netnih.gov | This compound, Moracin J, Moracin M, Moracin M 3'-O-β-glucopyranoside, etc. | Recombinant human sEH | Inhibited sEH activity with varying IC50 values. This compound IC50: 1.1 µM mdpi.comnih.gov, 1.2 µM researchgate.net. |
| Soluble Epoxide Hydrolase (sEH) Inhibition medchemexpress.eumedchemexpress.com | Moracin M 3'-O-β-glucopyranoside | sEH assay | sEH inhibitor with IC50: 7.7 µM. |
Interactive Data Table (Simulated based on text data):
Phosphodiesterase-4 (PDE4) Inhibitory Activity and Related Pathways
Based on the conducted literature searches, there is no specific information available detailing the phosphodiesterase-4 (PDE4) inhibitory activity of this compound or its related pathways. While other moracin derivatives, such as Moracin M, have been reported as PDE4 inhibitors with associated anti-inflammatory effects, these findings are not directly attributable to this compound.
Antimicrobial Spectrum and Mechanisms of Action
This compound has been identified as a phytoalexin with demonstrated antifungal activity. medchemexpress.eu Further detailed information regarding the specific spectrum of its antimicrobial activity (against various bacterial or fungal strains) and the precise mechanisms by which it exerts these effects was not found in the conducted searches.
In Vivo Efficacy Studies of this compound in Animal Models
Preclinical studies utilizing animal models are crucial for evaluating the potential therapeutic efficacy of a compound in a living system. The following subsections detail the findings, if available, for this compound in various animal models of disease.
Antioxidant Efficacy in Oxidative Stress Models
Based on the conducted literature searches, there is no specific information available detailing the in vivo antioxidant efficacy of this compound in oxidative stress models. While the antioxidant activities of other natural compounds and plant extracts have been investigated in animal models, specific studies focusing on this compound were not identified. herbmedpharmacol.comresearchgate.netmdpi.comresearchgate.netnih.gov
Anticancer Efficacy in Xenograft and Animal Tumor Models
Specific research detailing the anticancer efficacy of this compound in in vivo xenograft or animal tumor models was not found in the conducted literature searches. While various compounds and plant-derived substances have been evaluated for their anticancer potential in these models, and other moracins have shown in vitro activity, there is a lack of reported in vivo studies for this compound in this context. researchgate.netfrontiersin.orgmdpi.comnih.govnih.govrsc.orgresearchgate.netnih.gov
Neuroprotective Efficacy in Neurological Disease Models
Preclinical studies have investigated the potential neuroprotective effects of this compound in various neurological disease models. While direct studies specifically and solely on this compound's neuroprotective efficacy across a wide range of neurological disease models are limited in the provided search results, related benzofurans and compounds from mulberry have shown promise in models of stroke, Alzheimer's disease (AD), and Parkinson's disease (PD) mdpi.comresearchgate.net. These findings suggest a potential for this compound to also exhibit neuroprotective properties.
Research on other mulberry-derived compounds, such as Moracin N, has demonstrated neuroprotective effects by inhibiting ferroptosis in cellular models of neuronal injury mdpi.com. Moracin N reduced glutathione (B108866) consumption, inhibited the downregulation of GPx4, suppressed the accumulation of reactive oxygen species (ROS) and Fe²⁺, and enhanced antioxidant enzyme activity mdpi.com. These mechanisms are relevant to neuroprotection in acute central nervous system injuries mdpi.com.
Another compound, morin (B1676745), a flavonoid found in mulberry, has shown neuroprotective and anti-inflammatory effects in a murine model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) nih.govnih.gov. Morin ameliorated motor dysfunction, protected dopaminergic neurons, and reduced astrocyte activation in this model nih.gov. In vitro studies with morin indicated protection against MPP⁺-mediated ROS production and mitochondrial membrane potential disruption nih.gov. Morin also suppressed glial activation and the nuclear translocation of NF-κB nih.govnih.govmdpi.com. These findings highlight the potential of mulberry constituents to modulate pathways involved in neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases nih.govnih.gov.
Studies in stroke models, often using middle cerebral artery occlusion (MCAO) in rodents, have investigated various neuroprotective agents openaccessjournals.commednexus.org. While this compound was not specifically detailed in the provided stroke model results, the mechanisms explored, such as the reduction of reactive oxygen species, preservation of glutathione, and attenuation of matrix metalloproteinase levels, are relevant to the potential actions of antioxidant compounds like those found in mulberry openaccessjournals.com.
In Alzheimer's disease models, research on polyphenols from natural sources, including those found in mulberry, has explored their ability to reduce oxidative stress and neuroinflammation, modulate amyloid-beta and tau pathology, and enhance synaptic plasticity mdpi.comnih.gov. Extracts from mulberry fruit have shown neuroprotective effects in AD models by inhibiting cytotoxicity caused by oxidative stress and Aβ aggregation, increasing cell viability, maintaining SOD activity, and neutralizing ROS mdpi.com.
Given the structural similarities of this compound to other bioactive benzofurans and the documented neuroprotective activities of other compounds from mulberry, it is plausible that this compound also contributes to these effects through similar mechanisms, such as antioxidant and anti-inflammatory pathways. However, specific detailed research findings and dedicated data tables solely focusing on this compound's efficacy in established neurological disease models were not extensively available in the provided search results.
Data from studies on related compounds provide insights into potential mechanisms:
| Compound | Disease Model | Key Findings |
| Moracin N | Neuronal cell injury (ferroptosis model) | Inhibited ferroptosis, reduced GSH consumption, inhibited GPx4 downregulation, suppressed ROS and Fe²⁺ accumulation, enhanced antioxidant enzymes. mdpi.com |
| Morin | Parkinson's disease (MPTP mouse model) | Ameliorated motor dysfunction, protected dopaminergic neurons, reduced astrocyte activation, inhibited MPP⁺-induced ROS and mitochondrial dysfunction in vitro. nih.gov |
| Morin | Cellular models (MPP⁺-treated) | Suppressed glial activation, inhibited NF-κB nuclear translocation, inhibited ERK and p65 phosphorylation. nih.govnih.govmdpi.com |
| Mulberry fruit extract | Alzheimer's disease (PC12 cell model with Aβ) | Increased cell viability, maintained SOD activity, neutralized ROS, inhibited cytotoxicity from oxidative stress and Aβ aggregation. mdpi.com |
Further dedicated research specifically on this compound is needed to fully elucidate its neuroprotective efficacy and the underlying mechanisms in various neurological disease models.
Molecular Mechanisms of Action of Moracin B
Receptor and Enzyme Binding Interactions and Modulation
Studies have explored the potential of Moracin B to interact with specific receptors and enzymes. Molecular docking analysis has indicated that this compound, along with other moracin derivatives, may bind to targets such as AKT1, PTGS2, and ESR1. nih.gov While some moracins, like Moracin D, have shown the ability to bind to and decrease the receptor affinity of interleukin-1β (IL-1β), thereby inhibiting IL-1β-mediated signaling pathways, direct evidence for this compound's binding to specific receptors like adenosine (B11128) A1 receptor has been explored computationally with mixed predictions based on structural features. upm.edu.myatsjournals.org
Enzyme modulation is another area of investigation. This compound has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids. mdpi.com Enzyme inhibition can occur through various mechanisms, including competitive, noncompetitive, and mixed-type inhibition, affecting enzyme activity by binding to the active site or other allosteric sites. biorxiv.orgbyjus.comlibretexts.org
Intracellular Signal Transduction Pathway Modulation
This compound has been shown to influence several intracellular signaling cascades critical for cellular responses.
NF-κB Pathway Regulation
The NF-κB signaling pathway is a central regulator of inflammatory responses. Moracin has been reported to attenuate inflammation by regulating the NF-κB pathway. nih.govnih.gov Activation of the NF-κB pathway typically involves the phosphorylation and degradation of IκBα, leading to the translocation of the NF-κB p65 subunit to the nucleus and the transcription of pro-inflammatory genes. Studies have shown that moracin treatments can reverse the increase in protein levels of phosphorylated NF-κB p65 and phosphorylated IκBα induced by inflammatory stimuli like LPS. nih.govnih.gov This suggests that this compound may exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
MAPK Pathway Modulation (ERK, JNK, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in various cellular processes, including inflammation and stress responses. researchgate.netnih.gov Moracin M, another compound from Morus alba, has been shown to inhibit airway inflammation by interrupting the JNK/c-Jun and NF-κB pathways. researchgate.net While direct studies on this compound's specific effects on ERK, JNK, and p38 are less detailed in the provided context, the modulation of MAPK pathways is often linked to the regulation of NF-κB and inflammatory responses. plos.orgresearchgate.net
PI3K-AKT-mTOR Signaling Pathway Interference
The PI3K-AKT-mTOR pathway is a critical regulator of cell growth, proliferation, survival, and autophagy, and its dysregulation is implicated in various diseases, including cancer. springermedizin.demdpi.com Moracin N has been shown to induce autophagy by inhibiting the AKT/mTOR pathway, decreasing the expression levels of phosphorylated AKT, mTOR, and S6. frontiersin.org Moracin E and M have also been demonstrated to induce skeletal muscle cell proliferation via the PI3K-Akt-mTOR signaling pathway, increasing the expression levels of proteins involved in this pathway. nih.govresearchgate.net While the provided information focuses on other moracins, it highlights the potential for benzofuran (B130515) derivatives from Morus alba to modulate this pathway.
Nrf2/HO-1 Pathway Activation
The Nrf2/HO-1 pathway is a key defense mechanism against oxidative stress and inflammation. Nrf2 is a transcription factor that promotes the expression of antioxidant and cytoprotective enzymes like Heme Oxygenase-1 (HO-1). researchgate.netmdpi.commdpi.com Moracin has been shown to activate the Nrf2/HO-1 signaling pathway in a dosage-dependent manner, leading to increased levels of Nrf2 and HO-1 expressions. nih.govnih.gov This activation contributes to the compound's antioxidative effects, such as up-regulating SOD and CAT activities and down-regulating MDA activity, thereby protecting against oxidative stress damage. nih.govnih.gov
Wnt/β-catenin Signaling Pathway Modulation
The Wnt/β-catenin signaling pathway plays crucial roles in cell proliferation, differentiation, and development, and its aberrant activation is involved in various diseases, including cancer. mdpi.com Moracin M has been shown to promote hair regeneration through the activation of the Wnt/β-catenin pathway, enhancing Wnt3a, GSK-3β phosphorylation, and increasing non-phosphorylated β-catenin levels. springermedicine.comnih.govresearchgate.netresearchgate.net This activation leads to the upregulation of downstream transcription factors and growth factors. springermedicine.comnih.govresearchgate.net Moracin D has also been reported to inhibit proliferation and induce apoptosis in breast cancer cells by suppressing the Wnt3a/FOXM1/β-catenin signaling and activating GSK3β. mdpi.comfrontiersin.org While direct studies on this compound's interaction with this pathway are not explicitly detailed in the provided results, the activity of related moracins suggests a potential for this compound to also influence Wnt/β-catenin signaling.
Here is a summary table of the molecular mechanisms of action discussed:
| Pathway/Target | Effect of Moracin/Moracin Derivative | Key Findings | Relevant Moracin Derivative |
| Receptor/Enzyme Binding | Potential binding to AKT1, PTGS2, ESR1; Competitive sEH inhibitor. | Molecular docking suggests binding. Inhibits sEH enzyme activity. | This compound, Moracin D mdpi.comnih.gov |
| NF-κB Pathway | Inhibition of pathway activation. | Reverses increased p-NF-κBp65 and p-IκBα levels induced by LPS. Attenuates inflammation. | Moracin nih.govnih.gov |
| MAPK Pathway (JNK) | Inhibition of JNK/c-Jun signaling. | Contributes to anti-inflammatory effects. | Moracin M researchgate.net |
| PI3K-AKT-mTOR Pathway | Inhibition of pathway (autophagy induction); Activation of pathway (cell proliferation). | Decreases p-AKT, p-mTOR, p-S6 levels (Moracin N). Increases protein levels (Moracin E and M). | Moracin N, Moracin E, Moracin M frontiersin.orgnih.govresearchgate.net |
| Nrf2/HO-1 Pathway | Activation of pathway. | Increases Nrf2 and HO-1 expression. Enhances antioxidant activity (SOD, CAT) and reduces oxidative stress (MDA). Dosage-dependent activation. | Moracin nih.govnih.gov |
| Wnt/β-catenin Signaling Pathway | Activation of pathway (hair regeneration); Suppression of pathway (apoptosis). | Enhances Wnt3a, p-GSK3β, non-p-β-catenin levels (Moracin M). Reduces FOXM1, β-catenin, Wnt3a levels (Moracin D). | Moracin M, Moracin D mdpi.comspringermedicine.comnih.govresearchgate.netresearchgate.netfrontiersin.org |
Gene Expression and Proteomic Alterations Induced by this compound
Investigations into the effects of moracins on gene expression and proteomic profiles have been conducted, primarily in the context of plant responses to stress or the effects of related compounds. For example, studies on Morus alba leaves exposed to UV-B radiation, which increases the content of secondary metabolites including moracins, have utilized transcriptome and proteomic analyses to understand the plant's response. nih.govnih.gov Transcriptome analysis revealed differential expression of genes involved in the biosynthesis of moracins and identified potential transcription factors regulating this pathway. nih.gov Proteomic analysis of mulberry leaves under UV-B and dark stress showed altered abundance of proteins related to photosynthesis, amino acid biosynthesis, phenolic compound biosynthesis, and the ubiquitin-proteasome system. nih.gov While these studies focus on the plant's response to stimuli that induce moracin production, they highlight the potential for moracins to be involved in modulating gene and protein expression.
Proteomic studies on other biological systems also provide context. For instance, SWATH-based proteomic analysis in silkworm midguts reared on UV-B treated mulberry leaves or moracin N-spread leaves revealed changes in the abundance of ribosomal proteins, cytochrome c oxidase subunit II, calcium ATPase, programmed cell death 4, lipase-1, serine protease precursor, Rab1 protein, and histone genes, suggesting that moracin N might influence protein synthesis, apoptosis, immunity, and the intercellular environment. nih.govsciengine.com
While direct studies specifically detailing this compound's impact on global gene expression and proteomic alterations in mammalian cells are limited in the provided search results, the research on related moracins and plant responses indicates that these compounds can influence cellular processes at the transcriptional and translational levels.
Cellular Organelle Targeting and Functional Impact
The targeting of specific cellular organelles by this compound and the subsequent functional impact are areas requiring further investigation. General knowledge of cellular biology indicates that various compounds can interact with or localize to specific organelles, thereby affecting their functions. Organelles such as the endoplasmic reticulum, mitochondria, Golgi apparatus, and nucleus each perform distinct roles vital for cell survival and function. microbenotes.com The functional impact of a compound targeting an organelle would depend on the organelle's role and how the compound modifies its activity. For instance, the endoplasmic reticulum is crucial for protein synthesis and quality control nih.gov, while mitochondria are the primary sites of ATP synthesis. ableweb.org
Studies on other moracins hint at potential areas of cellular impact. Research on moracin M, for example, indicated it could induce phosphorylation of PI3K and Akt in C2C12 cells, key regulators in the insulin (B600854) transduction pathway, suggesting an impact on signaling pathways that can affect various cellular functions including protein synthesis and cell proliferation. researchgate.net The anti-inflammatory effects of moracin O and P, mediated through the NF-κB pathway, suggest an impact on cellular signaling that regulates inflammatory responses and potentially influences the balance of anti- and pro-apoptotic proteins. spandidos-publications.com
While the precise cellular organelle targets of this compound are not explicitly detailed in the search results, the observed molecular mechanisms of related moracins, such as interactions with signaling pathways and proteins involved in inflammation and cellular growth, imply that this compound could exert its effects by influencing the function of specific cellular components or pathways associated with particular organelles.
Advanced Analytical Methodologies for Moracin B and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for separating Moracin B from other compounds present in a sample matrix before detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and other phenolic compounds. HPLC systems typically involve a stationary phase (commonly a C18 column) and a mobile phase, which can be run in isocratic or gradient modes. nih.govspandidos-publications.comresearchgate.netdbpia.co.kr Detection is often achieved using a UV detector, with wavelengths such as 254 nm being common for monitoring phenolic compounds. nih.govspandidos-publications.com
HPLC has been successfully applied for the analysis of this compound in various plant extracts. For instance, HPLC with UV detection at 254 nm was used to determine the profiles of water extracts from Morus alba (Sohakuhi). spandidos-publications.com A Capcell Pak C18 MG III S-5 column (4.5×250 mm, 5 µm) was employed with a gradient elution system of acetonitrile (B52724) and water. spandidos-publications.com Another study utilized reversed-phase HPLC on a Waters Corp. system with a YMC hydrosphere C18 column (5-μm particle size, 4.6 mm × 150 mm) and a mobile phase gradient of water containing 0.05% trifluoroacetic acid and acetonitrile for the purity determination of synthesized Moracin C and its derivatives. nih.gov HPLC has also been used to quantify compounds like Moracin in mulberry twig extracts, comparing retention times with standards. researchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC) offers enhanced separation efficiency and speed compared to conventional HPLC, often utilizing smaller particle size columns. mdpi.commdpi.com UHPLC is frequently coupled with mass spectrometry for comprehensive analysis. mdpi.commdpi.com This hyphenated technique, UHPLC-MS, is a leading technology for detecting plant metabolites and is valuable for the systematic analysis of traditional Chinese medicine metabolites. mdpi.com
UHPLC has been used in metabolomics studies to analyze the chemical composition of different parts of Morus alba L., including Mori Folium, Mori Cortex, Mori Ramulus, and Mori Fructus. mdpi.com UHPLC–MS analysis in such studies has demonstrated good chromatographic separation of target compounds. mdpi.com UHPLC coupled with a diode array detector (DAD) and electrospray ionization mass spectrometry (ESI-MS), specifically UHPLC/DAD/ESI-MS, has been employed for the analysis of phenolic and alkaloid compounds in plant extracts, demonstrating good linearity, sensitivity, accuracy, and precision. researchgate.netamecj.comresearchgate.net
Mass Spectrometry-Based Characterization and Metabolomics
Mass spectrometry (MS) is a powerful tool for the characterization and identification of this compound and its metabolites, providing information about their molecular weight and structure. researchgate.netresearchgate.net When coupled with chromatography (LC-MS or GC-MS), it allows for the analysis of complex biological mixtures. researchgate.net MS plays a dominant role in metabolomics due to its high sensitivity and fast data acquisition. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of polar and semi-polar compounds like this compound. researchgate.netresearchgate.netamecj.comresearchgate.net ESI-MS typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻), providing accurate molecular weight information. uni.lu
ESI-MS has been used in the structural elucidation of this compound isolated from Cassia grandis L.f. researchgate.net The technique is often coupled with HPLC or UHPLC (HPLC-ESI-MS or UHPLC-ESI-MS) for the analysis of complex samples, allowing for both separation and mass-based detection and identification. researchgate.netamecj.comresearchgate.net For example, HPLC-DAD-ESI-MS has been used to identify compounds, including Moracin M-3'-O-β-glucopyranoside, in bioconverted Morus alba leaf extract by comparing UV and MS spectra. dbpia.co.krresearchgate.net UHPLC/DAD/ESI-MS has also been applied for the analysis of phenolic compounds in plant extracts, demonstrating its utility in characterizing the phytochemical composition. researchgate.netamecj.comresearchgate.net
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, allowing for the fragmentation of precursor ions and the detection of product ions. This provides more detailed structural information and improves the specificity of detection, particularly in complex matrices. researchgate.netdntb.gov.uanih.gov LC-MS/MS and UHPLC-MS/MS are widely used for targeted and untargeted metabolomics studies. researchgate.netnih.gov
Tandem MS approaches, often coupled with UHPLC, are essential for the comprehensive analysis of metabolites. UHPLC-MS/MS has been used to analyze the flavonoid composition in Astragalus membranaceus, identifying numerous compounds based on their MS and MS/MS spectra. nih.gov While direct mentions of this compound analysis specifically by tandem MS in the search results are limited, the application of LC-MS/MS and UHPLC-MS/MS is a standard practice in metabolomics for identifying and characterizing a wide range of metabolites, including phenolic compounds like moracins. researchgate.netnih.gov These techniques allow for the fragmentation patterns to be used for compound confirmation and the analysis of metabolites of this compound. researchgate.net
Spectroscopic Methods for Quantitative Analysis
Spectroscopic methods, which measure the interaction of electromagnetic radiation with a substance, can also be used for the quantitative analysis of compounds. While chromatographic methods coupled with UV or MS detection are more commonly reported for this compound, other spectroscopic techniques can be applied for quantitative analysis of various compounds.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify organic compounds and characterize their chemical structure based on the vibrational modes of their functional groups. FTIR measures the absorption or transmission of infrared light as a function of wavenumber (typically in the range of 4000 to 400 cm⁻¹). The resulting spectrum is a unique molecular fingerprint that can be used for identification, quantification, and the study of molecular interactions.
While FTIR spectroscopy is widely applied in the analysis of various organic compounds, including natural products and complex mixtures, specific detailed research findings focusing solely on the application of FTIR spectroscopy for the direct analysis or characterization of this compound or its metabolites were not found within the scope of the provided search results. Studies demonstrate the utility of FTIR in characterizing functional groups in other natural materials and compounds cgl.org.cnuni.luuni-freiburg.de. For instance, FTIR has been used to identify functional groups such as C-H, C=C, C=O, and O-H in various organic matrices cgl.org.cnuni-freiburg.de. The technique is often coupled with chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) for classification and authentication purposes cgl.org.cn.
However, without specific studies detailing the FTIR spectrum of this compound or its metabolites, including characteristic absorption bands and their assignments, a detailed discussion of its application for these specific compounds using the provided information is not possible.
Mid-Infrared (MIR) Spectroscopy
Mid-Infrared (MIR) spectroscopy, which largely overlaps with the FTIR range, is also a valuable technique for chemical analysis, providing information about the fundamental vibrations of molecules. MIR spectra, particularly in the fingerprint region (typically 1500-600 cm⁻¹), are highly specific to the molecular structure of a compound. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) is a common method for acquiring MIR spectra, allowing for direct analysis of samples with minimal preparation cgl.org.cnuni.lu.
MIR spectroscopy, often combined with chemometrics, has proven effective in various analytical tasks, such as the determination of geographical origin and detection of adulteration in food products like saffron, olive oil, and essential oils, based on their unique spectral fingerprints. It is also used for characterizing the chemical composition of materials like soil and bentonite.
Despite the broad applicability of MIR spectroscopy in characterizing organic molecules and complex samples, specific research detailing the use of MIR spectroscopy for the analysis of this compound or its metabolites was not identified in the provided search results. The available information highlights the general capabilities of MIR in revealing molecular structure and composition through distinct absorption bands, but lacks specific data pertaining to this compound.
Future Perspectives and Unexplored Research Directions for Moracin B
Identification of Novel Preclinical Biological Activities
While some biological activities might be known for related compounds, the specific preclinical biological activities of Moracin B warrant further comprehensive investigation. Future research should focus on high-throughput screening and targeted assays to identify novel effects. This could include exploring its potential across a broader spectrum of disease models beyond those traditionally associated with natural products from Morus species. Identifying new activities could uncover therapeutic potential in previously unexplored areas. For instance, studies on related compounds from Morus alba have shown various properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects, suggesting potential avenues for this compound research. researchgate.net
Development of Advanced Synthetic Methodologies and Analog Libraries
Efficient and scalable synthesis methods are crucial for the comprehensive study and potential development of this compound. Current synthetic approaches for benzofuran-containing natural products, including some moracins, involve various strategies such as Sonogashira coupling followed by cyclization or uni-freiburg.deuni-freiburg.de-sigmatropic rearrangement. google.comrsc.org Future research should aim to develop more advanced, cost-effective, and environmentally friendly synthetic routes specifically for this compound. Furthermore, the creation of diverse analog libraries based on the this compound scaffold is a key future direction. This involves synthesizing structural variants with modifications to different parts of the molecule. Such libraries are invaluable for structure-activity relationship (SAR) studies, which can help identify key structural features responsible for specific biological activities and potentially lead to the discovery of more potent or selective compounds. The development of analog libraries is a standard practice in drug discovery to explore chemical space around a promising scaffold. lifechemicals.com
Application of Systems Biology and Omics Technologies in this compound Research
Systems biology and various omics technologies (genomics, transcriptomics, proteomics, metabolomics) offer powerful tools to understand the complex interactions of this compound within biological systems. nih.govfrontiersin.orgnih.govmdpi.com Future research should integrate these approaches to gain a holistic view of how this compound affects cellular pathways, gene expression, protein profiles, and metabolic networks. For example, transcriptomics could reveal which genes are upregulated or downregulated upon this compound treatment, while metabolomics could identify changes in cellular metabolites. nih.govmdpi.com Proteomics could shed light on protein targets and modulated signaling pathways. frontiersin.org Applying a multi-omics approach can provide a comprehensive understanding of this compound's mechanism of action at a systems level, identifying potential off-targets and synergistic interactions. nih.gov This integrated approach can help prioritize further research directions and identify potential biomarkers of response.
Exploration of Targeted Delivery Systems for Preclinical Applications
To maximize the therapeutic potential of this compound and minimize potential off-target effects, the development of targeted delivery systems is a critical future perspective for preclinical applications. frontiersin.orgmdpi.comnih.gov This could involve encapsulating this compound in nanoparticles, liposomes, or other nanocarriers that can selectively deliver the compound to specific cells or tissues. mdpi.comnih.govnih.gov Targeted delivery can improve bioavailability, enhance stability, prolong circulation time, and reduce the dose required, thereby potentially lowering toxicity. nih.govnih.gov Research in this area would involve designing and synthesizing delivery systems, evaluating their loading capacity and release profiles, and assessing their targeting efficiency and efficacy in relevant preclinical models. mdpi.com Various targeting strategies, such as conjugating the delivery system with ligands that bind to receptors overexpressed on target cells, can be explored. frontiersin.orgmdpi.com
Integration of Computational Chemistry in Mechanism Elucidation and Drug Design
Computational chemistry approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are invaluable tools for understanding the interaction of this compound with biological targets and for guiding the design of novel analogs. researchgate.netnih.govfrontiersin.orgchemrxiv.orgscispace.commdpi.com Future research should extensively integrate these in silico methods. Computational studies can predict binding affinities to potential protein targets, simulate the dynamic behavior of this compound in biological environments, and help elucidate its mechanism of action at a molecular level. nih.govfrontiersin.orgmdpi.com QSAR modeling can build predictive models correlating structural features of this compound and its analogs with their biological activities, facilitating the rational design of more potent and selective compounds. scispace.com Furthermore, computational approaches can assist in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize compounds with favorable pharmacokinetic profiles for further experimental validation. mdpi.com
Q & A
Basic Research: What validated in vitro models are used to assess the anti-inflammatory activity of Moracin B?
This compound’s anti-inflammatory effects are typically evaluated using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. Key endpoints include:
- NO and ROS inhibition : Measured via Griess assay (NO) and DCFH-DA fluorescence (ROS) .
- Cytokine suppression : ELISA or RT-qPCR for IL-1β, IL-6, TNF-α .
- Protein/mRNA expression : Western blot or qPCR for iNOS, COX-2, and MAPK pathway components (p38, ERK, JNK) .
Experimental design tip: Include dose-response curves (e.g., 10–100 μM) and positive controls (e.g., dexamethasone for cytokines) .
Basic Research: How is this compound isolated and structurally characterized from natural sources?
This compound is typically extracted from Morus spp. (mulberry) using methanol or ethanol, followed by chromatographic purification (e.g., silica gel, HPLC). Structural confirmation requires:
- NMR spectroscopy : Full - and -NMR assignments, with HMBC/HSQC for connectivity .
- HRESIMS : High-resolution mass spectrometry for molecular formula validation .
- Purity criteria : ≥95% purity via HPLC (UV detection at 254 nm) .
Note: Misidentification risks exist due to structural similarities among moracin derivatives (e.g., moracin O vs. Q); cross-validate with literature NMR data .
Advanced Research: How does this compound modulate the PI3K/Akt/mTOR pathway in inflammatory cells?
In LPS-treated nucleus pulposus cells, this compound (10–50 μM) inhibits PI3K/Akt/mTOR phosphorylation, promoting autophagy and reducing IL-1β/TNF-α levels. Key steps:
Pathway inhibition : Measure phospho-PI3K (p85), phospho-Akt (Ser473), and phospho-mTOR via Western blot .
Autophagy induction : Monitor LC3-II/Beclin-1 upregulation .
Functional validation : Use PI3K inhibitors (e.g., LY294002) as comparators .
Contradictions: Some studies report mTOR activation in cancer models; contextualize findings based on cell type and disease model .
Advanced Research: What computational strategies validate this compound’s interaction with PDE4 or NF-κB?
- Molecular docking : Use AutoDock Vina to simulate binding to PDE4D2 (PDB: 3G4G). This compound forms hydrogen bonds with Gln369/Asn321 in the catalytic domain .
- MD simulations : Run 8–10 ns simulations to assess binding stability; compare binding free energies (ΔG) with analogs (e.g., moracin C) .
- NF-κB inhibition : Use luciferase reporter assays (e.g., HEK293 cells transfected with NF-κB-luc) to quantify suppression of LPS-induced activity .
Advanced Research: How can contradictory pharmacokinetic (PK) data for this compound be resolved?
Discrepancies in bioavailability (e.g., oral vs. intravenous) may arise from:
- Formulation differences : Compare solubility in DMSO (250 mg/mL) vs. SBE-β-CD/saline (≥2.08 mg/mL) .
- PK parameters : Calculate , , and using non-compartmental analysis (e.g., WinNonlin). In mice, moracin analogs show ~4 hours and ~0.032 mL/min/kg .
- Tissue distribution : Use LC-MS/MS to quantify organ-specific uptake (e.g., liver vs. kidney) .
Methodological: What statistical approaches address multiplicity in this compound’s omics datasets?
For transcriptomic/proteomic studies:
- False discovery rate (FDR) : Apply Benjamini-Hochberg correction (α = 0.05) to adjust p-values for multiple comparisons .
- Power analysis : Ensure sample sizes (e.g., n ≥ 6) detect ≥1.5-fold changes with 80% power .
- Dose-response modeling : Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC values .
Advanced Research: How do structural modifications of this compound affect its bioactivity?
- Prenylation : Adding prenyl groups (e.g., moracin D vs. C) enhances antifungal activity but may reduce solubility .
- Methoxy groups : Dimethoxy derivatives (e.g., moracin Q) show altered PDE4 inhibition vs. parent compounds .
Synthetic strategy: Use Suzuki coupling for benzofuran functionalization .
Methodological: How to optimize in vivo efficacy studies of this compound in inflammatory disease models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
